5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a 2-methoxypropyl group at the 1-position, and an amine group at the 3-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-methoxypropylamine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions. For example, the reaction with sodium methoxide in methanol can yield 5-methoxy-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydrotriazole derivatives.
Scientific Research Applications
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: Triazole derivatives, including this compound, are studied for their potential as antifungal, antibacterial, and anticancer agents. They are also investigated for their ability to inhibit specific enzymes and receptors in biological systems.
Biological Research: The compound is used as a tool in biological studies to understand the role of triazole-containing molecules in various biochemical pathways. It can be used to probe the activity of enzymes and receptors involved in disease processes.
Industrial Applications: In the chemical industry, triazole derivatives are used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. They are also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, the compound can affect the pharmacokinetics and pharmacodynamics of other drugs.
Comparison with Similar Compounds
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine can be compared with other similar triazole derivatives, such as:
5-Chloro-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine: This compound has a chlorine atom instead of a bromine atom at the 5-position. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(2-Methoxypropyl)-1H-1,2,4-triazol-3-amine: This compound lacks the bromine atom at the 5-position. The absence of the bromine atom can significantly alter its chemical properties and biological activity.
5-Bromo-1-(2-ethoxypropyl)-1H-1,2,4-triazol-3-amine: This compound has an ethoxy group instead of a methoxy group at the 1-position. The change in the alkoxy group can affect the compound’s solubility, reactivity, and biological activity.
Biological Activity
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, notable for its unique structural features that contribute to its biological activity. This compound is characterized by a bromine atom at the 5th position of the triazole ring and a 2-methoxypropyl substituent at the 1-position. These modifications enhance its reactivity and potential applications in medicinal chemistry and agriculture.
- Molecular Formula : C₇H₁₄BrN₃O
- Molecular Weight : Approximately 235.08 g/mol
- Structure : The presence of both bromine and methoxypropyl groups imparts distinct chemical properties that enhance its biological activity compared to similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains. The compound's mechanism of action involves interactions with specific enzymes and receptors, which can lead to various therapeutic applications.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. Notably:
- Antibacterial Activity : It has shown superior potency against Gram-positive bacteria compared to traditional antibiotics like ampicillin. In particular, it demonstrated enhanced activity against resistant strains such as MRSA and Pseudomonas aeruginosa .
- Antifungal Activity : The compound exhibited a higher degree of antifungal activity than reference drugs such as bifonazole and ketoconazole, making it a candidate for further development as an antifungal agent .
Tested Organisms | Activity Level | Reference Drug Comparison |
---|---|---|
Staphylococcus aureus (MRSA) | High | More potent than ampicillin |
Pseudomonas aeruginosa | Moderate | Comparable to existing treatments |
Fungal Strains (e.g., Candida albicans) | High | 13–52 times more effective than ketoconazole |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism. Molecular docking studies suggest that the compound binds effectively to target sites within microbial cells, disrupting essential biochemical pathways .
Enzyme Interaction Studies
Interaction studies have indicated that this compound interacts with specific kinases, which are crucial for microbial growth and survival. The predicted inhibition of these kinases suggests a dual mechanism where both direct antimicrobial effects and modulation of host enzyme activity contribute to its efficacy .
Case Studies
In a recent study focused on the optimization of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi, compounds structurally related to this compound showed promising results in reducing parasite burden in mouse models . This highlights the potential for this compound class in treating parasitic infections.
Properties
Molecular Formula |
C6H11BrN4O |
---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
5-bromo-1-(2-methoxypropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11BrN4O/c1-4(12-2)3-11-5(7)9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10) |
InChI Key |
FRGPGPSOPDYHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=NC(=N1)N)Br)OC |
Origin of Product |
United States |
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